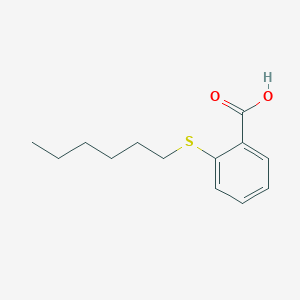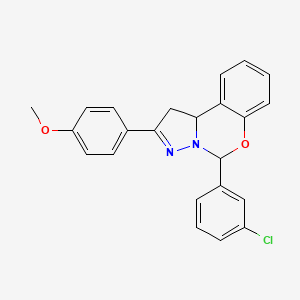
7-(Dimethoxymethyl)cyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethoxymethyl)cyclohepta-1,3,5-triene is an organic compound with the molecular formula C10H14O2. It is a derivative of cycloheptatriene, where the 7-position is substituted with a dimethoxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)cyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dimethoxymethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethoxymethyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
7-(Dimethoxymethyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Dimethoxymethyl)cyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound, which lacks the dimethoxymethyl group.
7-(Methoxymethyl)cyclohepta-1,3,5-triene: A similar compound with a single methoxymethyl group.
7-(Phenylethynyl)cyclohepta-1,3,5-triene: Another derivative with a phenylethynyl group at the 7-position.
Uniqueness
7-(Dimethoxymethyl)cyclohepta-1,3,5-triene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
36639-40-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
7-(dimethoxymethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C10H14O2/c1-11-10(12-2)9-7-5-3-4-6-8-9/h3-10H,1-2H3 |
InChI Key |
SNZDPDXTEQSXAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1C=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)



![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)

